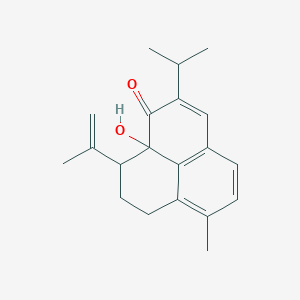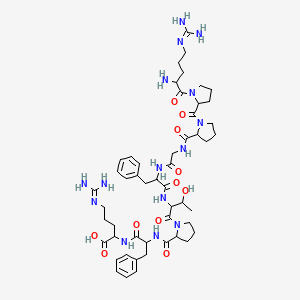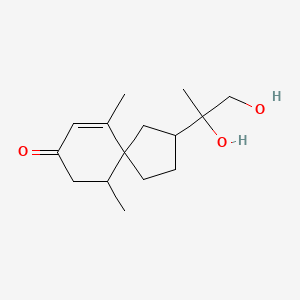![molecular formula C11H9FN6S B12316798 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a triazole ring fused with a pyrazole ring, and a fluorophenyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with carbon disulfide in the presence of a base can yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .
化学反应分析
Types of Reactions
4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMF, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties, particularly against Candida species.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like topoisomerase IV and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
5-amino-3-(4-fluorophenyl)-1H-pyrazole: Shares a similar pyrazole core but lacks the triazole-thiol moiety.
4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline: Contains a fluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol lies in its combined triazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields .
属性
分子式 |
C11H9FN6S |
|---|---|
分子量 |
276.30 g/mol |
IUPAC 名称 |
4-amino-3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H9FN6S/c12-7-3-1-6(2-4-7)8-5-9(15-14-8)10-16-17-11(19)18(10)13/h1-5H,13H2,(H,14,15)(H,17,19) |
InChI 键 |
VCSCFTHOKQOOOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NNC(=S)N3N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
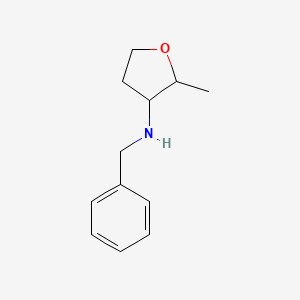

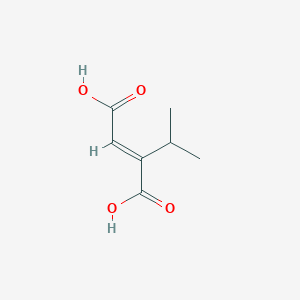
![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)
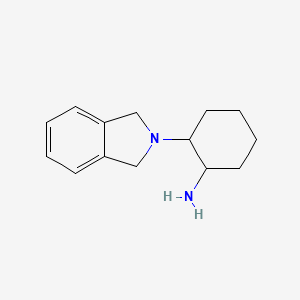
![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
